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Abstract

Ampelopsin, also known as dihydromyricetin (DHM), is a flavonoid with significant therapeutic
potential. Its glycosylated forms, such as Ampelopsin G, exhibit modified physicochemical
properties, including enhanced solubility, which is crucial for drug development. This technical
guide provides a comprehensive overview of the biosynthesis of Ampelopsin G, focusing on
the enzymatic cascade leading to the formation of the aglycone, dihydromyricetin, and its
subsequent glucosylation. This document details the core biosynthetic pathway, presents
quantitative data on the enzymatic reactions, outlines experimental protocols for the study of
this pathway, and provides visual representations of the involved processes. It is intended to be
a valuable resource for researchers in natural product chemistry, metabolic engineering, and
drug discovery.

Introduction

Ampelopsin, or dihydromyricetin (DHM), is a flavanonol abundant in plants such as Ampelopsis
grossedentata. It is renowned for a wide array of biological activities, including antioxidant, anti-
inflammatory, and neuroprotective effects. However, its therapeutic application can be limited
by poor water solubility. Enzymatic modification, such as glycosylation, can improve its
pharmacokinetic properties. While the term "Ampelopsin G" is not formally established in the
literature, it is inferred to refer to a glycoside of Ampelopsin. A prime example, and the focus of
this guide, is Ampelopsin-4'-O-a-D-glucopyranoside, a product of enzymatic glucosylation.
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Understanding the biosynthetic pathway of such compounds is essential for their targeted

production and optimization through metabolic engineering.

Core Biosynthesis Pathway of Dihydromyricetin
(Ampelopsin)

The biosynthesis of dihydromyricetin, the aglycone of Ampelopsin G, is a branch of the well-

characterized phenylpropanoid pathway. This pathway commences with the amino acid L-

phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone

naringenin, which is then further hydroxylated to produce dihydromyricetin.

The key enzymatic steps are:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to
cinnamic acid.

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic
acid to p-coumaric acid.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A,
forming p-coumaroyl-CoA.

Chalcone synthase (CHS): A polyketide synthase that catalyzes the condensation of one
molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin
chalcone.

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin
chalcone to (2S)-naringenin.

Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates
naringenin to produce dihydrokaempferol (aromadendrin).

Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates
dihydrokaempferol at the 3' position of the B-ring to produce dihydroquercetin (taxifolin).

Flavonoid 3',5'-hydroxylase (F3'5'H): Another cytochrome P450 enzyme that hydroxylates
dihydroquercetin at the 5' position of the B-ring to yield dihydromyricetin.[1]
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Biosynthesis pathway of Dihydromyricetin (Ampelopsin).

Enzymatic Glucosylation of Dihydromyricetin to
Ampelopsin G

The final step in the biosynthesis of Ampelopsin G is the attachment of a glucose moiety to
the dihydromyricetin backbone. This can be achieved enzymatically, for example, using
glucansucrases. Dextransucrase from Leuconostoc mesenteroides has been shown to
effectively glucosylate ampelopsin, producing Ampelopsin-4'-O-a-D-glucopyranoside.[2] In this
reaction, sucrose serves as the glucosyl donor.

Dihydromyricetin Ampelopsin-4'-O-a-D-glucopyranoside
(Ampelopsin) (Ampelopsin G)
7
Sucrose Fructose

Click to download full resolution via product page

Enzymatic glucosylation of Dihydromyricetin.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of

Ampelopsin G.
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Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

Vmax
. Source
Enzyme Substrate Km (pM) (relative . Reference
] Organism
units)
] ] Osteospermu
F3'5'H Naringenin 253+21 100% ]
m hybrida
Dihydrokaem Osteospermu
189+17 85% . [3]
pferol m hybrida
) ) Gerbera
F3'H Naringenin 156+1.3 100% _ [3]
hybrida
Dihydrokaem Gerbera
10.2+£0.9 92% _
pferol hybrida

Note: Kinetic data for all enzymes in the pathway are not readily available for the specific
substrates leading to dihydromyricetin. The data presented are for homologous enzymes from
other plant species and serve as an illustrative example.

Table 2: Optimized Conditions for Enzymatic Synthesis of Ampelopsin-4'-O-a-D-
glucopyranoside

Parameter Optimal Value
Ampelopsin Concentration 70 mM

Sucrose Concentration 150 mM
Dextransucrase Concentration 1 U/mL

Yield 34 g/L

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the
Ampelopsin G biosynthesis pathway.
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Extraction and Purification of Dihydromyricetin from
Ampelopsis grossedentata

Dried & Powdered
Ampelopsis grossedentata Leaves

'

Ultrasonic-Assisted Extraction
(80% Methanol, 30 min, 40:1 liquid/solid ratio)

'

Filtration

'

Rotary Evaporation

'

High-Speed Counter-Current Chromatography
(n-hexane-ethyl acetate-methanol-water)

Purity Analysis

(HPLC, >95%)
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Workflow for DHM extraction and purification.

Protocol:

o Sample Preparation: Dry the leaves of Ampelopsis grossedentata and grind them into a fine
powder.
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» Extraction: Suspend the powdered leaves in 80% aqueous methanol at a liquid-to-solid ratio
of 40:1 (mL/g). Perform ultrasonic-assisted extraction for 30 minutes.

« Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the
filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

 Purification: Purify the crude extract using high-speed counter-current chromatography with
a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water.

e Analysis: Assess the purity of the obtained dihydromyricetin using High-Performance Liquid
Chromatography (HPLC).

Heterologous Expression and Purification of
Biosynthetic Enzymes

Protocol:

o Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of the
target enzymes (e.g., F3'5'H) and clone them into an appropriate expression vector (e.g.,
pET-28a(+)) for E. coli.

o Transformation: Transform the expression plasmids into a suitable E. coli expression host
strain (e.g., BL21(DE3)).

e Protein Expression: Grow the transformed cells in LB medium containing the appropriate
antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a
final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) overnight.

o Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50
mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme). Lyse the
cells by sonication on ice.

« Purification: Clarify the lysate by centrifugation. Purify the His-tagged protein from the
supernatant using a Ni-NTA affinity chromatography column. Wash the column with wash
buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer
with 250 mM imidazole).
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Verification: Confirm the purity and size of the purified protein by SDS-PAGE.

Enzyme Assay for Flavonoid 3',5'-Hydroxylase (F3'5'H)

Protocol:

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate
buffer (pH 7.5), 2 mM NADPH, the purified F3'5'H enzyme, and the substrate (e.g., 100 pM
dihydroquercetin).

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by
acidification.

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by
HPLC to quantify the product (dihydromyricetin) and the remaining substrate.

Enzymatic Synthesis and Purification of Ampelopsin-4'-
O-a-D-glucopyranoside

Protocol:

Reaction Setup: In a suitable buffer (e.g., sodium acetate buffer, pH 5.5), dissolve
ampelopsin (70 mM) and sucrose (150 mM).

Enzymatic Reaction: Initiate the reaction by adding dextransucrase (1 U/mL). Incubate the
mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and
analyzing them by HPLC.

Purification: Once the reaction is complete, purify the product, Ampelopsin-4'-O-a-D-
glucopyranoside, from the reaction mixture using column chromatography, for instance, with
a Sephadex LH-20 resin.

Structure Verification: Confirm the structure of the purified product using mass spectrometry
and 1D/2D NMR spectroscopy.
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Structural Elucidation by NMR Spectroscopy

Protocol:

o Sample Preparation: Dissolve the purified Ampelopsin G in a suitable deuterated solvent
(e.g., DMSO-d6 or Methanol-d4).

 NMR Experiments: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g.,
500 MHz or higher):

o 1D 'H NMR: To identify all proton signals.
o 1D 13C NMR: To identify all carbon signals.

o 2D H-'H COSY (Correlation Spectroscopy): To establish proton-proton correlations within
the same spin system (e.g., within the glucose unit and within the flavonoid rings).

o 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with

their directly attached carbons.

o 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range
correlations between protons and carbons (2-3 bonds), which is crucial for determining the
glycosylation site. For Ampelopsin-4'-O-a-D-glucopyranoside, a key HMBC correlation
would be observed between the anomeric proton of the glucose and the C4' carbon of the

ampelopsin B-ring.

Conclusion

The biosynthesis of Ampelopsin G involves a well-defined enzymatic pathway leading to the
formation of its aglycone, dihydromyricetin, followed by a glucosylation step. This technical
guide provides a foundational understanding of this process for researchers in the field. The
detailed pathways, quantitative data, and experimental protocols presented herein serve as a
practical resource for the study, and potential metabolic engineering, of this and other related
flavonoids. Further research to fully characterize the kinetics of all enzymes in the pathway and
to explore the in planta glucosylation mechanisms will be invaluable for advancing the
production of these promising therapeutic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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